molecular formula C21H21ClN2O4S B2573538 1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-01-0

1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2573538
CAS No.: 900011-01-0
M. Wt: 432.92
InChI Key: OVEZWBLBKDXTLC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 900011-01-0) is a high-purity synthetic compound with a molecular formula of C21H21ClN2O4S and a molecular weight of 432.92 g/mol . This chemical belongs to the pyrrolo[1,2-a]pyrazine class of nitrogen-containing heterocycles, which are increasingly recognized as a promising class of biologically active scaffolds in medicinal chemistry . Compounds within this structural class have demonstrated a diverse and compelling range of biological activities in research settings, including kinase inhibition, antitumor properties, and antiviral effects, making them valuable tools for investigating novel therapeutic pathways . The specific structural features of this molecule—a tetrahydropyrrolo[1,2-a]pyrazine core substituted with a 4-chlorophenyl group and a 2,5-dimethoxybenzenesulfonyl moiety—are characteristic of scaffolds investigated for their potential to modulate key biological targets, particularly protein kinases like Pim-1, which are implicated in cell proliferation and the pathogenesis of various cancers and chronic inflammatory diseases . Researchers utilize this compound primarily in bioactivity screening, hit-to-lead optimization campaigns, and mechanistic studies focused on oncology, immunology, and inflammatory disease models. It is supplied with a minimum purity of 90% and is intended for non-human research applications only . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-27-17-9-10-19(28-2)20(14-17)29(25,26)24-13-12-23-11-3-4-18(23)21(24)15-5-7-16(22)8-6-15/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZWBLBKDXTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the chlorophenyl and dimethoxybenzenesulfonyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The chlorophenyl and dimethoxybenzenesulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, altering cellular functions and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents at Key Positions Key Functional Groups References
Target Compound Pyrrolo[1,2-a]pyrazine 1: 4-Chlorophenyl; 2: 2,5-Dimethoxybenzenesulfonyl Sulfonyl, Chlorophenyl, Methoxy
2-(4-Methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine 1: 4-Methoxyphenyl; 2: 4-Methoxy-3-methylbenzenesulfonyl Sulfonyl, Methoxy
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 2: 3,4-Dimethoxyphenyl; 4: Chlorine Chlorine, Methoxy
3-(4-Chlorophenyl)-1-(2-oxoethyl)-1-propylurea-pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine 3: 4-Chlorophenyl; Side chain: Urea Urea, Chlorophenyl

Key Observations :

  • Sulfonyl vs. Urea Groups : Sulfonyl substituents (as in the target) enhance hydrogen-bond acceptor capacity compared to urea derivatives, which may influence solubility and target selectivity .
  • Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound contrasts with 3,4-dimethoxyphenyl in , altering steric bulk and electron-withdrawing effects.

Pharmacological and Binding Profiles

Table 2: Receptor Affinity and Bioactivity Comparisons

Compound Class Biological Target Key Findings References
Piperazinylimidazo[1,2-a]pyrazines α-Adrenergic Receptors 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (2a) showed 70-fold selectivity for α2 over α1 receptors .
Triazole-Pyrazine Derivatives Tuberculostatic Activity 3-(4-Chlorophenyl)-1-methyl-5-thioxo-1,2,4-triazole-pyrazine (37) exhibited moderate activity against M. tuberculosis .
Imidazo[1,2-a]pyridine Derivatives Not Specified 2-(4-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine (3ea) synthesized but bioactivity uncharacterized .

Key Observations :

  • The target compound’s sulfonyl group may confer distinct binding kinetics compared to triazole or imidazo derivatives, which lack strong hydrogen-bond acceptors .

Key Observations :

  • The target’s sulfonyl group would require distinct sulfonation steps compared to acetylated derivatives (e.g., ), possibly involving sulfonic acid chlorides under basic conditions .
  • 1H NMR Shifts : Methoxy groups in the target (δ ~3.8 ppm) align with similar compounds (e.g., δ 3.84 ppm in ), while aromatic protons may split due to sulfonyl electron-withdrawal .

Biological Activity

1-(4-Chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H22ClN2O4SC_{15}H_{22}ClN_{2}O_{4}S with a molecular weight of 347.9 g/mol. The structural features include a pyrrolo[1,2-a]pyrazine core, a chlorophenyl group, and a sulfonyl moiety which are crucial for its biological activity.

Property Value
Molecular FormulaC15H22ClN2O4S
Molecular Weight347.9 g/mol
IUPAC Name1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
InChI KeyPWKDXOSRTYKZTG-UHFFFAOYSA-N

1. Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition. The structure-activity relationship (SAR) suggests that the sulfonyl group enhances binding affinity to bacterial targets.

  • Case Study : In vitro tests revealed that certain derivatives achieved IC50 values as low as 2.14 µM against urease enzymes compared to thiourea (IC50 = 21.25 µM), indicating superior potency in inhibiting bacterial growth .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The sulfonamide functionality is particularly noted for its role in enzyme inhibition.

  • Findings : Compounds derived from this structure showed strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM across various tests . This suggests potential applications in treating conditions like Alzheimer's disease.

3. Anticancer Activity

The compound's biological profile also includes anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

  • Research Insights : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, although further in vivo studies are necessary to validate these findings.

The mechanism of action involves interaction with specific molecular targets such as receptors or enzymes. The binding affinity is significantly influenced by the sulfonyl group and the overall structural conformation of the pyrrolo[1,2-a]pyrazine core.

  • Molecular Interactions : Docking studies have shown that the compound binds effectively to active sites of target enzymes, potentially leading to competitive inhibition .

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